![molecular formula C22H22N4 B3002592 2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-28-5](/img/structure/B3002592.png)
2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class. Pyrazolo[1,5-a]pyrimidines are a group of compounds that have garnered interest due to their biological activities, including potential anti-mycobacterial properties against Mycobacterium tuberculosis as well as inhibition activities against various plant species . These compounds are also explored for their potential as serotonin 5-HT6 receptor antagonists, which could have therapeutic implications .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves reactions with various amines. For instance, the reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines leads to the formation of pyrazolo[3,4-d]pyrimidines, which are structurally related to the compound of interest . Additionally, the synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through tandem aza-Wittig and annulation reactions, as demonstrated in the creation of novel pyrazolo[3′,4′:2,3]pyrido[4,5-d]pyrimidin-4-ones .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is confirmed using various spectroscopic methods, including 1H NMR and 13C spectroscopy . These techniques are essential for verifying the identity and purity of the synthesized compounds. The molecular structure is crucial for understanding the compound's interactions with biological targets and its overall pharmacological profile.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions. For example, the reaction of pyridopyrazlopyrimidine derivatives with POCl3 followed by NaN3 can yield dichloro- and diazido- derivatives, which can further cyclize to form tetraheterocyclic systems . These reactions expand the chemical diversity of the pyrazolo[1,5-a]pyrimidine scaffold and can lead to compounds with novel biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as molecular weight, surface polar area, cLogP, and the number of rotatable bonds, are important for their biological activity. However, for a series of 2-substituted 3-benzenesulfonyl-5,6-dimethyl-pyrazolo[1,5-a]pyrimidines, no significant correlation was observed between these properties and the antagonistic potency at the 5-HT6 receptor, suggesting that other factors, such as the relative position of the heterocycle and sulfophenyl moieties, play a role in defining compound potencies .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-14-5-9-18(10-6-14)21-17(4)25-26-20(13-16(3)23-22(21)26)24-19-11-7-15(2)8-12-19/h5-13,24H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSHDDFVFRRBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.